molecular formula C6H7FN2 B069239 6-Fluoro-5-methylpyridin-3-amine CAS No. 186593-48-6

6-Fluoro-5-methylpyridin-3-amine

Cat. No.: B069239
CAS No.: 186593-48-6
M. Wt: 126.13 g/mol
InChI Key: KADQKKYTJHXBSL-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling reaction with arylboronic acids to introduce the fluorine atom . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

6-Fluoro-5-methylpyridin-3-amine has the molecular formula C₆H₇FN₂ and a molecular weight of approximately 126.13 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its primary mechanism of action involves modulation of potassium (K+) channels, which enhances neuronal impulse conduction by reducing intracellular potassium leakage. This property makes it particularly valuable in treating neurological disorders characterized by impaired neuronal signaling, such as multiple sclerosis (MS) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its ability to modulate ion channels enhances its therapeutic potential in conditions like MS, where improving neuronal function is crucial .

Materials Science

The compound is also utilized in materials science for developing advanced materials, including liquid crystals and organic semiconductors. Its unique chemical structure allows it to participate in various chemical reactions, making it suitable for creating functional materials with specific properties .

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds. It participates in several types of reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules .

Biological Studies

Researchers employ this compound to study the effects of fluorinated compounds on biological systems. Its role as a potassium channel blocker allows for investigating enzyme inhibition and receptor binding dynamics. This research is critical for understanding how fluorinated compounds influence cellular functions and signaling pathways .

Potassium Channel Modulation

In vitro studies have shown that this compound effectively binds to potassium channels, influencing their activity under varying environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability .

Comparative Analysis with Analog Compounds

Comparative studies highlight the unique properties of this compound compared to other pyridine derivatives. While other analogs exhibit varying degrees of potassium channel blockade, this compound demonstrates superior lipophilicity and permeability across biological membranes .

Therapeutic Implications

The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling. Research indicates that it may improve walking abilities in MS patients similarly to existing treatments like 4-Aminopyridine (4AP) .

Summary of Biological Activities

Activity TypeDescription
Potassium Channel BlockadeModulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction.
Neurological ApplicationsPotential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways . The compound’s unique electronic properties, influenced by the fluorine atom, play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylpyridin-3-amine
  • 6-Chloro-5-methylpyridin-3-amine
  • 6-Bromo-5-methylpyridin-3-amine

Comparison

Compared to its analogs, 6-Fluoro-5-methylpyridin-3-amine exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds . These characteristics make it a valuable compound in drug design and materials science .

Biological Activity

6-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂) is a pyridine derivative notable for its biological activity, particularly as a potassium channel blocker. This compound is gaining attention for its potential therapeutic applications in neurology, especially in conditions like multiple sclerosis (MS) where modulation of ion channels can enhance neuronal function.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its molecular weight is approximately 126.13 g/mol. The unique combination of these substituents contributes to its distinct pharmacological properties compared to other similar compounds.

The primary mechanism of action for this compound is its ability to modulate potassium (K+) channels. By binding to these channels, it can reduce the leakage of intracellular K+, thereby enhancing impulse conduction in demyelinated axons. This effect is particularly beneficial in neurological disorders where improved neuronal signaling is crucial.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity as a potassium channel blocker. Its potency is comparable to that of 4-aminopyridine (4AP), a clinically used drug for improving walking in MS patients. Studies have shown that this compound can effectively modulate ion channel activity under varying pH levels and voltage conditions, which is essential for understanding its pharmacological profile.

Summary of Biological Activities

Activity TypeDescription
Potassium Channel BlockadeModulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction.
Neurological ApplicationsPotential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function.

Case Studies and Research Findings

  • Potassium Channel Modulation : In vitro studies have demonstrated that this compound binds effectively to potassium channels, influencing their activity based on environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability.
  • Comparative Analysis with Analog Compounds : Comparative studies with related compounds highlight the unique properties of this compound. For instance, while other pyridine derivatives exhibit varying degrees of potassium channel blockade, this compound shows superior lipophilicity and permeability across biological membranes.
  • Therapeutic Implications : The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions aimed at achieving high purity suitable for research applications. The structural analysis reveals that the fluorine substitution plays a critical role in its biological activity by influencing the electronic properties of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-5-methylpyridin-3-amine, and how do substituent positions influence reactivity?

Methodological Answer: A practical approach involves adapting cross-coupling reactions for pyridine derivatives. For example, halogenated intermediates (e.g., 5-bromo-4-fluoro-pyridin-3-amine) can undergo Suzuki-Miyaura coupling with methyl boronic acids to introduce the methyl group at the 5-position. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF in DMF) or via directed ortho-metalation strategies. The electron-withdrawing fluorine atom at the 6-position enhances the reactivity of adjacent positions for substitution, while steric hindrance from the methyl group at C5 may necessitate optimized coupling conditions (e.g., Pd catalysis, elevated temperatures) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
  • NMR : 1^1H and 19^{19}F NMR are critical for confirming substitution patterns. The fluorine atom at C6 will show a distinct 19^{19}F signal (δ ~ -110 to -120 ppm), while the methyl group at C5 will appear as a singlet (~δ 2.3 ppm) in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C6_6H8_8FN2_2), with a molecular ion peak at m/z 139.0675 .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture due to potential amine degradation .
  • Light Sensitivity : Protect from UV light, as fluorinated pyridines may undergo photolytic cleavage of the C-F bond. Use amber glass vials for long-term storage .

Properties

IUPAC Name

6-fluoro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQKKYTJHXBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620667
Record name 6-Fluoro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-48-6
Record name 6-Fluoro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186593-48-6
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Synthesis routes and methods I

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (8.2 g, mmol) was combined with 5% Pd/C (100 mg) in EtOH (100 mL) under a H2 atmosphere for 16 hours. The mixture was filtered and concentrated, and the crude product was chromatographed (silica gel; CHCl3 /MeOH 99:1 to 96:4) to afford a solid (5.2 g, 78% ): 1H NMR (DMSO-d6, 300 MHz) δ2.10 (s, 3H), 5.11 (brs, 2H), 6.95 (dd, J=8.14 Hz, 1H), 7.26 (t, J=2.72 Hz, 1H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (from Step 32b above) was combined with 100 mg of 5% Pd/C in EtOH (100 mL), and the mixture was stirred under an atmosphere of hydrogen for 16 hours. The mixture was filtered and concentrated. The crude product was chromatographed (silica gel; CHCl3 /MeOH, 99:1 to 94:6) to yield 5.2 g (78%) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 7.26 (t, J=2.7 Hz, 1H), 6.95 (dd, J=8.1 Hz, 1H), 5.11 (br, s, 2H), 2.10 (s, 3H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
78%

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